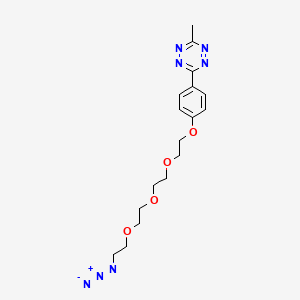

Methyltetrazine-PEG4-Azide

Description

Contextualization within Bioorthogonal Chemistry Paradigms

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. enamine.netnih.gov Methyltetrazine-PEG4-Azide is a prime example of a reagent designed for this paradigm. axispharm.com It features two distinct bioorthogonal reactive handles: the methyltetrazine moiety and the azide (B81097) moiety. axispharm.combroadpharm.com

The methyltetrazine group participates in inverse-electron-demand Diels-Alder (IEDDA) reactions, which are known for their exceptionally fast kinetics and high selectivity. conju-probe.comenamine.net This reaction typically involves a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), and proceeds rapidly under physiological conditions without the need for a catalyst. conju-probe.comconju-probe.com The azide group is a key component of "click chemistry," another set of bioorthogonal reactions. broadpharm.comconju-probe.com It can react with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like dibenzocyclooctyne (DBCO) in strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.commedchemexpress.com The presence of these two distinct reactive groups allows for sequential or orthogonal labeling strategies in complex biological environments. axispharm.com

The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, particularly in aqueous environments, which is crucial for biological applications. biosynth.comgenelink.com

Evolution of Tetrazine-Based Inverse Electron-Demand Diels-Alder (IEDDA) Ligation

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a dienophile has become a leading bioorthogonal reaction due to its unparalleled speed and biocompatibility. rsc.orgresearchgate.net Initially reported in 1959, its application in bioconjugation gained significant traction in 2008 with the use of strained alkenes like trans-cyclooctenes (TCOs). nih.govfrontiersin.org This pairing results in exceptionally fast reaction rates, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. rsc.orgfrontiersin.org

The reactivity of the IEDDA ligation is governed by the electronic properties of both the tetrazine and the dienophile. rsc.org Electron-withdrawing groups on the tetrazine generally increase the reaction rate. rsc.org However, a trade-off often exists between reactivity and stability, as highly reactive tetrazines can be more susceptible to degradation in aqueous media. acs.org The development of methyl-substituted tetrazines, like the one in this compound, offered an improved balance of high reactivity and greater stability. biosynth.comgenelink.com

Further research has explored various dienophiles, with ring strain playing a crucial role in accelerating the reaction. rsc.org The reactivity of dienophiles generally increases with ring strain, following the order of cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene. rsc.org The combination of highly reactive tetrazines with strained dienophiles like TCO has revolutionized the ability to label and track molecules in real-time within living cells and organisms. nih.govrsc.org

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Bioconjugation Strategies

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable in bioconjugation. chempep.com Their inclusion in molecules like this compound offers several significant advantages. axispharm.comconju-probe.com

Key Properties and Advantages of PEG Linkers:

Enhanced Solubility: PEG linkers are highly soluble in aqueous environments, which is critical for improving the solubility of hydrophobic molecules they are attached to. conju-probe.comchempep.com This property is essential for biological applications.

Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems, exhibiting minimal toxicity and generally not eliciting a strong immune response. chempep.comadcreview.com

Flexibility: The structure of PEG provides conformational flexibility, acting as a flexible spacer that can help to minimize steric hindrance between the conjugated molecules. chempep.com

Improved Pharmacokinetics: In therapeutic applications, PEGylation (the attachment of PEG chains) can increase the hydrodynamic radius of a molecule, which reduces its clearance by the kidneys and extends its circulation time in the bloodstream. adcreview.comlabinsights.nlkoreascience.kr

Reduced Aggregation: By increasing the hydrophilicity of a bioconjugate, PEG linkers can help to prevent aggregation, which can be a problem when working with hydrophobic drugs or linkers. adcreview.comamericanpharmaceuticalreview.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C21H30N8O5 | conju-probe.com |

| Molecular Weight | 474.51 g/mol | conju-probe.com |

| Physical Form | Red solid | conju-probe.com |

| Solubility | Soluble in MeOH, DMF, DMSO | conju-probe.com |

| Purity | >95% by HPLC | conju-probe.com |

| Storage Temperature | -20 °C | conju-probe.com |

Table 2: Reactive Moieties and Their Corresponding Click Chemistry Reactions

| Reactive Moiety | Paired Reactant | Reaction Type | Key Features | Source |

| Methyltetrazine | trans-cyclooctene (TCO), Norbornene, Cyclopropene | Inverse Electron-Demand Diels-Alder (IEDDA) | Extremely fast kinetics, catalyst-free, bioorthogonal. | conju-probe.comconju-probe.com |

| Azide | Alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Requires copper catalyst, forms a stable triazole ring. | broadpharm.commedchemexpress.com |

| Azide | Strained Cyclooctynes (e.g., DBCO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Catalyst-free, bioorthogonal, high efficiency. | broadpharm.commedchemexpress.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJFUODPROPZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Routes for Methyltetrazine Peg4 Azide Derivatives

Retrosynthetic Analysis and Precursor Design for Methyltetrazine-PEG4-Azide

A retrosynthetic analysis of this compound, specifically 3-(4-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-6-methyl-1,2,4,5-tetrazine, breaks the molecule down into key, synthetically accessible precursors. medkoo.com The analysis involves three primary disconnections: the azide (B81097) group, the PEG4 chain, and the methyltetrazine core.

Azide Disconnection: The terminal azide can be retrosynthetically disconnected to reveal a precursor with a terminal hydroxyl or a leaving group (e.g., a halide or tosylate) on the PEG4 chain, which can be converted to the azide via nucleophilic substitution using a reagent like sodium azide.

PEG Linker Disconnection: The ether linkage between the PEG4 chain and the phenyl ring is a key disconnection point. This suggests a Williamson ether synthesis, requiring a phenoxide precursor (derived from a 4-hydroxyphenyl tetrazine) and a PEG4 chain functionalized with a good leaving group.

Tetrazine Core Disconnection: The 3-aryl-6-methyl-1,2,4,5-tetrazine core itself can be disconnected. A common route to asymmetric tetrazines is the Pinner-type reaction of a nitrile with a hydrazine (B178648) derivative, followed by condensation with a second hydrazine equivalent and subsequent oxidation. This points to precursors like 4-hydroxybenzonitrile (B152051) and acetamidine (B91507) hydrochloride.

This analysis leads to the design of several key precursors whose strategic assembly allows for the efficient construction of the target molecule.

Table 1: Potential Precursors for this compound Synthesis This table is interactive. You can sort and filter the data.

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 4-Hydroxybenzonitrile | C₇H₅NO | Source of the phenyl ring and nitrile for tetrazine formation. |

| Acetamidine hydrochloride | C₂H₇ClN₂ | Provides the methyl group and the second nitrogen-carbon unit for the tetrazine ring. |

| Hydrazine | H₄N₂ | Key reagent for the formation of the 1,2,4,5-tetrazine (B1199680) ring. |

| 1-Azido-11-chloro-3,6,9-trioxaundecane | C₈H₁₆ClN₃O₃ | A pre-functionalized PEG4 linker containing both the azide and a leaving group for coupling. |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol | C₉H₈N₄O | An intermediate that couples the tetrazine core to the PEG linker. |

Multi-Step Synthetic Strategies and Optimization of Reaction Conditions

The forward synthesis of this compound is a multi-step process that requires careful optimization of each reaction to ensure high yields and purity. iris-biotech.de While specific proprietary synthesis routes may vary, a chemically plausible pathway can be constructed based on established methodologies for tetrazine and PEG linker synthesis.

A common strategy involves first constructing the methyltetrazine-phenol intermediate. This can be achieved by reacting 4-hydroxybenzonitrile with acetamidine hydrochloride and hydrazine in the presence of a sulfur catalyst, followed by oxidative aromatization of the resulting dihydrotetrazine.

The second phase of the synthesis involves attaching the functionalized PEG4 linker. A commercially available or custom-synthesized PEG4 derivative, such as 1-bromo-2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane, can be coupled to the methyltetrazine-phenol intermediate via a Williamson ether synthesis. This reaction is typically performed in the presence of a mild base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like acetonitrile (B52724) or DMF.

Optimization of reaction conditions is critical for success:

Temperature: The coupling reaction temperature must be controlled to prevent side reactions or degradation of the tetrazine ring.

Solvent: The choice of solvent is crucial for ensuring the solubility of both the polar PEG chain and the more organic tetrazine precursor. medkoo.com

Base: The strength and stoichiometry of the base must be carefully selected to deprotonate the phenol (B47542) without promoting unwanted side reactions.

Purification: Each step requires robust purification, often involving column chromatography, to isolate the intermediate and final product in high purity (>95%), as confirmed by HPLC and mass spectrometry. conju-probe.com

Table 2: Representative Synthetic Scheme and Conditions This table is interactive. You can sort and filter the data.

| Step | Reaction Type | Key Reagents | Typical Conditions | Purpose |

|---|---|---|---|---|

| 1 | Tetrazine Formation | 4-hydroxybenzonitrile, acetamidine HCl, hydrazine, sulfur | Reflux in a suitable solvent (e.g., ethanol), followed by oxidation (e.g., with NaNO₂/acid). | To construct the 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol intermediate. |

| 2 | Williamson Ether Synthesis | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol, halo-PEG4-azide, K₂CO₃ or Cs₂CO₃ | DMF or acetonitrile, 60-80°C, 12-24 hours. | To couple the tetrazine core with the azide-functionalized PEG linker. |

Derivatization and Functionalization Approaches for this compound Analogues

The modular nature of the synthesis allows for the creation of a wide range of this compound analogues, expanding its utility in chemical biology and materials science. axispharm.com Derivatization can occur at three primary locations: the PEG linker, the terminal functional group, and the tetrazine core.

Varying PEG Linker Length: One of the most straightforward modifications is to change the length of the PEG spacer. Analogues such as Methyltetrazine-PEG3-Azide are available, offering different spacer lengths to modulate solubility and steric hindrance in bioconjugation applications. broadpharm.com

Altering the Terminal Functional Group: The terminal azide can be replaced with other reactive moieties to create linkers for different conjugation strategies. For example, Methyltetrazine-PEG4-amine and Methyltetrazine-PEG4-acid are valuable precursors that allow for conjugation to activated esters or amines through stable amide bonds. iris-biotech.de Another important analogue is Methyltetrazine-PEG4-DBCO, where the azide is replaced with a dibenzocyclooctyne (DBCO) group, enabling strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. axispharm.comruixibiotech.com

Multifunctional Linkers: More complex derivatives incorporate a third functional group, creating trifunctional linkers. A notable example is Methyltetrazine-PEG4-hydrazone-DBCO. axispharm.com This sophisticated linker features:

A methyltetrazine group for iEDDA reactions.

A DBCO group for copper-free SPAAC with azides.

A hydrazone linkage, which is pH-sensitive and can be cleaved under mildly acidic conditions, enabling the controlled release of conjugated cargo. axispharm.com

These derivatization strategies produce a portfolio of linkers with tailored properties, allowing researchers to perform sequential labeling, build complex drug delivery systems, and functionalize nanomaterials with precision. axispharm.comaxispharm.com

Table 3: Selected Analogues of this compound This table is interactive. You can sort and filter the data.

| Compound Name | Key Functional Groups | Primary Application/Feature |

|---|---|---|

| Methyltetrazine-PEG3-Azide | Methyltetrazine, PEG3, Azide | Shorter PEG linker for applications requiring less spacing. broadpharm.com |

| Methyltetrazine-Ph-PEG4-Azide | Methyltetrazine, Phenyl, PEG4, Azide | The standard structure, often used in PROTAC synthesis. medchemexpress.com |

| Methyltetrazine-PEG4-amine | Methyltetrazine, PEG4, Amine | Amine group for conjugation to carboxylic acids or activated esters. iris-biotech.de |

| Methyltetrazine-PEG4-acid | Methyltetrazine, PEG4, Carboxylic Acid | Acid group for conjugation to amines via amide bond formation. iris-biotech.de |

| Methyltetrazine-PEG4-hydrazone-DBCO | Methyltetrazine, PEG4, Hydrazone, DBCO | Trifunctional linker for iEDDA, SPAAC, and pH-sensitive release. axispharm.com |

Mechanistic Principles of Bioorthogonal Click Chemistry Facilitated by Methyltetrazine Peg4 Azide

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Strained Alkenes

The methyltetrazine moiety of Methyltetrazine-PEG4-Azide is a key player in one of the fastest bioorthogonal reactions known: the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. In this type of cycloaddition, the electron-deficient tetrazine ring acts as the diene, readily reacting with electron-rich dienophiles. Strained alkenes, such as trans-cyclooctene (B1233481) (TCO) and norbornene derivatives, are particularly effective reaction partners due to their high ring strain, which accelerates the reaction. conju-probe.comissuu.comruixibiotech.com The reaction proceeds through a [4+2] cycloaddition, forming a dihydropyridazine (B8628806) product, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion. issuu.comissuu.com

Catalyst-Free Nature and Biocompatibility of Tetrazine Ligation

A significant advantage of the IEDDA reaction facilitated by this compound is its catalyst-free nature. acs.orgrsc.org Unlike many other click chemistry reactions, it does not require potentially cytotoxic metal catalysts, such as copper. conju-probe.comconju-probe.com This inherent biocompatibility makes it an ideal tool for applications in living cells and organisms. acs.orgrsc.orgconju-probe.com The reaction proceeds efficiently under mild, physiological conditions, including aqueous buffers, without the need for accessory reagents. conju-probe.comconju-probe.comconju-probe.com The only byproduct of the final step of the reaction is inert nitrogen gas, further underscoring its non-toxic and biocompatible profile. acs.org

Azide-Alkyne Cycloaddition (AAC) Chemistry

The second functional group of this compound is the azide (B81097) (-N₃) moiety, which participates in another cornerstone of click chemistry: the Azide-Alkyne Cycloaddition (AAC). conju-probe.commedchemexpress.euaxispharm.com This reaction involves the [3+2] cycloaddition of an azide and an alkyne to form a stable triazole ring. interchim.frrsc.org The azide group is remarkably stable and bioorthogonal, meaning it does not readily react with endogenous functional groups. interchim.fr

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common form of AAC is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). issuu.commedchemexpress.eu In this reaction, a copper(I) catalyst is used to activate a terminal alkyne, leading to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole. acs.org While highly efficient, the requirement for a copper catalyst can be a limitation for in vivo applications due to the potential for cellular toxicity. issuu.comresearchgate.net However, for in vitro applications, such as the synthesis of bioconjugates or labeled probes, CuAAC remains a widely used and powerful technique. broadpharm.com The azide group on this compound can readily participate in CuAAC reactions with alkyne-containing molecules. medchemexpress.eubroadpharm.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. acs.org This catalyst-free version of the reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.euinterchim.fraxispharm.com The high ring strain of these alkynes significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently without the need for a metal catalyst. rsc.orgacs.org The azide group of this compound can react with strained alkynes like DBCO or BCN to form a stable triazole linkage in a biocompatible manner. medchemexpress.eumedchemexpress.com While generally slower than IEDDA reactions, SPAAC offers excellent bioorthogonality and is widely used for in vivo labeling and imaging. researchgate.net

Orthogonal Reactivity Profiles and Dual Click Functionality of this compound

The true power of this compound lies in its dual functionality, which stems from the orthogonal reactivity of its two click handles. conju-probe.commedchemexpress.euaxispharm.com The methyltetrazine group reacts specifically with strained alkenes (like TCO), while the azide group reacts specifically with alkynes (either terminal alkynes in CuAAC or strained alkynes in SPAAC). conju-probe.comconju-probe.com These two reaction pathways are mutually exclusive; the tetrazine will not react with an alkyne, and the azide will not react with a strained alkene under typical bioorthogonal conditions. conju-probe.comconju-probe.com

This orthogonal reactivity allows for sequential or simultaneous labeling of different molecular targets. For example, a biomolecule could first be modified with a TCO group and reacted with this compound via the IEDDA reaction. The resulting conjugate, now bearing a free azide group, can then be further functionalized by reacting it with an alkyne-modified molecule through either CuAAC or SPAAC. This dual-labeling capability makes this compound a versatile tool for creating complex biomolecular constructs, developing targeted drug delivery systems, and advancing molecular imaging techniques. axispharm.comaxispharm.com The hydrophilic PEG4 spacer in the molecule enhances its water solubility and reduces steric hindrance, further improving its utility in aqueous biological environments. conju-probe.comconju-probe.combroadpharm.com

Advanced Applications of Methyltetrazine Peg4 Azide in Research Disciplines

Protein Labeling and Modification Methodologies

The dual reactivity of Methyltetrazine-PEG4-Azide makes it a versatile reagent for labeling and modifying proteins. It enables the connection of two different molecules to a protein or the linkage of a protein to another molecule or surface. The process typically involves two separate, orthogonal conjugation steps, ensuring precise control over the final construct. The chemoselective nature of both the tetrazine and azide (B81097) reactions prevents interference with the native functional groups present in biological samples. conju-probe.com

Achieving site-specific bioconjugation is critical for ensuring the homogeneity and functional integrity of modified proteins. This compound facilitates this by reacting with a unique chemical handle that has been precisely introduced into the protein's structure. One common strategy involves the use of genetic code expansion, where a non-canonical amino acid (ncAA) containing a required reactive group, such as an alkyne or a strained alkene (e.g., TCO), is incorporated at a specific site in the protein's sequence during its expression. biorxiv.orgtum.de

For instance, a protein can be engineered to contain an alkyne-bearing ncAA. The azide group of this compound can then be "clicked" onto this alkyne handle using SPAAC, which does not require a cytotoxic copper catalyst. acs.org This reaction attaches the linker to the protein, leaving the methyltetrazine group available for a subsequent, rapid iEDDA reaction with a TCO-modified molecule, such as a fluorescent dye or a drug molecule. tum.de Alternatively, glycan engineering technologies can be used to enzymatically introduce azide groups onto the antibody's glycans, which can then be coupled with DBCO-functionalized linkers to attach a tetrazine. nih.gov

Below is a table summarizing common strategies for site-specific protein modification where a linker like this compound would be applicable.

Table 1: Methodologies for Site-Specific Protein Bioconjugation| Modification Strategy | Reactive Handle on Protein | Linker's Corresponding Reactive Group | Resulting Covalent Linkage | Reference Example |

|---|---|---|---|---|

| Genetic Code Expansion | Alkyne-containing Unnatural Amino Acid | Azide | Triazole | tum.de |

| Genetic Code Expansion | TCO-containing Unnatural Amino Acid | Tetrazine | Dihydropyridazine (B8628806) | google.com |

| Enzymatic Modification (Glycan) | Azide (e.g., via UDP-GalNAz) | Alkyne (e.g., DBCO) | Triazole | nih.gov |

This table illustrates general bioconjugation principles where a bifunctional linker like this compound serves as a bridge.

The bioorthogonal nature of the reactions enabled by this compound is particularly advantageous for applications within living systems. The iEDDA reaction between tetrazine and TCO is biocompatible, proceeding efficiently under mild physiological conditions without the need for catalysts that could be harmful to cells. conju-probe.comgenelink.com This has made it a powerful tool for tagging and visualizing proteins in real-time within live cells. broadpharm.combiorxiv.org

A typical live-cell imaging experiment might involve a "pre-targeting" approach. First, a protein of interest within a cell is tagged with a strained alkene like TCO, often through genetic code expansion. biorxiv.org Separately, this compound is reacted with an alkyne-modified imaging probe (e.g., a fluorophore) via its azide group. This creates a tetrazine-functionalized probe. When this probe is introduced to the cells, the tetrazine rapidly and specifically reacts with the TCO-tagged protein, effectively lighting it up for microscopic visualization. conju-probe.com This method has been successfully used to monitor protein-protein interactions in living cells. biorxiv.org The fast kinetics of the tetrazine ligation are crucial for capturing dynamic cellular processes. conju-probe.combroadpharm.com

This compound is categorized as a PEG-based PROTAC linker, playing a crucial role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.commedchemexpress.com PROTACs are innovative bifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy a target protein of interest (POI). xcessbio.comtargetmol.com A PROTAC molecule consists of three parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. nih.gov

The linker's composition and length are critical for the PROTAC's efficacy. This compound serves as a modular building block for constructing these linkers. medchemexpress.comtargetmol.com For example, a synthetic chemist can react the azide end of the linker with an alkyne-modified ligand for the POI. The tetrazine end can then be conjugated to a TCO-modified ligand for an E3 ligase. This modular "click-and-click" approach allows for the rapid assembly of a library of PROTACs with different ligands and linker lengths to screen for the most effective protein degrader. medchemexpress.comimmunomart.com

Live-Cell Protein Tagging and Imaging in Research Models

Nucleic Acid Functionalization and Oligonucleotide Modification

The application of this compound extends to the functionalization of nucleic acids. It is used to efficiently incorporate tetrazine groups onto DNA and RNA strands, particularly those that have been chemically synthesized with a reactive handle, such as an alkyne group. medkoo.comcd-bioparticles.net This process transforms a standard oligonucleotide into a bioorthogonal probe that can be used for a wide array of advanced research applications. genelink.com

Oligonucleotides can be synthesized to include modified bases that contain a reactive group, most commonly an alkyne. This alkyne group can be positioned at the 5' or 3' end, or even internally within the sequence. genelink.com this compound's azide group can then be covalently attached to the oligonucleotide's alkyne handle through a copper-catalyzed click reaction (CuAAC). nih.govgoogle.com This process yields a tetrazine-modified oligonucleotide.

Once labeled with the tetrazine moiety, the oligonucleotide probe is ready for the second stage of conjugation. The highly reactive tetrazine can readily and specifically bind to any molecule carrying a TCO group. biorxiv.org This two-step labeling strategy is used to attach various payloads to DNA or RNA, including imaging agents for PET scans or fluorescent dyes for microscopy. biorxiv.org For example, researchers have developed this pre-targeting strategy to image the distribution of antisense oligonucleotides in the brain using PET imaging, where a tetrazine-modified ASO is administered, followed by a TCO-containing radiotracer. biorxiv.org

The true utility of labeling oligonucleotides with this compound lies in the subsequent functionalization possibilities. The attached methyltetrazine group acts as a highly efficient and specific "docking site" for a TCO-modified partner. This enables the construction of complex biomolecular architectures.

For example, researchers have used this chemistry to create DNA mechanocapsules for drug delivery. nih.gov In this work, DNA strands were modified with methyltetrazine to allow for surface functionalization via click chemistry with TCO-modified molecules. nih.gov In another application, the specific and stable linkage has been used to create antibody-oligonucleotide conjugates (AOCs). An antibody can be functionalized with a TCO group, while an siRNA molecule is modified to carry a methyltetrazine. The subsequent iEDDA reaction links the two, creating a targeted therapeutic agent. acs.org This demonstrates the power of using this compound to bridge two distinct biomolecules—a nucleic acid and a protein—to create a novel conjugate with combined functionalities.

Below is a table summarizing applications built upon oligonucleotides functionalized with a tetrazine handle.

Table 2: Applications of Functionalized Oligonucleotides| Application | Oligonucleotide Modification | Linker Used (Conceptually) | Conjugation Partner & Reaction | Reference Example |

|---|---|---|---|---|

| PET Imaging of ASOs | Antisense Oligonucleotide (ASO) with 5' amine, converted to tetrazine | Methyltetrazine-linker | TCO-containing PET Tracer via iEDDA | biorxiv.org |

| Antibody-Oligonucleotide Conjugates | siRNA with amine, converted to tetrazine | Methyltetrazine-PEG4-NHS | TCO-modified Antibody via iEDDA | acs.org |

This table illustrates applications where an oligonucleotide is first modified with a tetrazine (a process for which this compound is designed) and then conjugated to a partner molecule.

DNA and RNA Labeling Techniques for Research Probes

Peptide and Peptidomimetic Conjugation for Biochemical Studies

This compound serves as a heterobifunctional linker, a molecular tool with two different reactive ends connected by a polyethylene (B3416737) glycol (PEG) spacer. conju-probe.comaxispharm.combroadpharm.com One end features an azide group, which is used in "click chemistry" reactions, while the other end has a methyltetrazine group for extremely fast reactions known as inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. conju-probe.commedchemexpress.com This dual functionality allows for the precise and sequential connection of different molecules to peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. The PEG4 spacer is hydrophilic, which helps to improve the solubility of the resulting conjugates in aqueous solutions, a critical feature for biological experiments. conju-probe.combroadpharm.com

Integration with Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating custom peptides. iris-biotech.de this compound can be integrated into this workflow to create specifically modified peptides. A common strategy involves synthesizing a peptide on a solid support that includes an amino acid containing an alkyne group. The azide end of the this compound linker can then be attached to this alkyne-modified peptide through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. broadpharm.commedkoo.comacs.org This reaction is highly efficient and specific, ensuring that the linker attaches only at the desired alkyne site. acs.org

This process results in a peptide that is still attached to the solid support but now bears a reactive methyltetrazine group at its other end. This tetrazine-functionalized peptide can then be cleaved from the support and used for further modifications, such as linking to molecules containing strained alkenes like trans-cyclooctene (B1233481) (TCO). conju-probe.com Research has shown that this approach is fully compatible with the conditions of SPPS. acs.org Furthermore, related techniques, such as using azide-coated resins, have been developed to act as scavengers to remove excess alkyne-modified precursors, leading to higher purity of the final product. acs.org

Solution-Phase Bioconjugation for Peptide-Based Probes

Once a peptide has been synthesized and purified, this compound is instrumental in solution-phase conjugation to create sophisticated peptide-based probes. In this approach, the peptide, which has been modified to contain a reactive partner for one end of the linker (e.g., an alkyne), is dissolved in a suitable buffer. The linker is then added, and its azide end reacts with the peptide's alkyne group via click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for a potentially cytotoxic copper catalyst. medchemexpress.comacs.org

The resulting product is a peptide-linker conjugate that now has a reactive methyltetrazine group ready for the next step. conju-probe.com This methyltetrazine moiety can react with exceptionally high speed and selectivity with a strained alkene, such as TCO, which can be attached to another molecule of interest like a fluorescent dye, a radiolabel, or a drug molecule. conju-probe.comnih.gov This two-step conjugation strategy allows for the modular assembly of complex peptide probes for various biochemical studies. acs.org

Development of Molecular Probes and Advanced Biosensors

The unique chemical properties of this compound make it a valuable component in the creation of advanced molecular probes and biosensors. Its ability to connect a biological targeting molecule (like a peptide or antibody) to a reporter molecule (like a fluorophore or radionuclide) via two distinct and highly efficient chemical reactions is key to its utility. axispharm.commedchemexpress.com

Fluorescent Imaging Probe Design and Applications

In fluorescent imaging, probes are designed to light up specific targets within cells or tissues. This compound facilitates the construction of these probes by linking a targeting biomolecule to a fluorescent dye. For example, researchers have used tetrazine-functionalized antibodies to achieve selective and rapid labeling of cancer cells for live-cell imaging. researchgate.net In this "pretargeting" approach, an antibody modified with a tetrazine linker is first administered to bind to its target on the cell surface. Subsequently, a small, fast-clearing molecule carrying a TCO-modified fluorescent dye is introduced, which rapidly reacts with the tetrazine-tagged antibody, lighting up the target cells. researchgate.net

A novel application involves the development of fluorogenic proximity probes (FluoroProx) for detecting protein-protein interactions. biorxiv.orgbiorxiv.org These probes use a branched linker with two tetrazine arms. The fluorescence of an attached dye is quenched until both tetrazine arms simultaneously bind to their respective targets on interacting proteins, causing a conformational change that restores fluorescence. biorxiv.org This design enables the direct visualization of molecular interactions in real-time. biorxiv.org

| Probe Type | Linker Structure | Target | Application | Key Finding | Citation |

| Antibody-TCO Probe | Antibody-Tetrazine + TCO-Fluorophore | Cell surface antigens (e.g., on SKOV-3 cells) | Live-cell fluorescent imaging | Enabled selective and rapid labeling of cells in a pretargeting strategy. | researchgate.net |

| FluoroProx Probe | N-(Azido-PEG1)-N-bis(PEG2-Methyltetrazine-propylamine) + Fluorophore | Interacting proteins (dimers) | Detection of protein-protein interactions | Fluorescence activates only upon simultaneous binding of both tetrazine arms to their targets. | biorxiv.orgbiorxiv.org |

Radiotracer Precursor Development for Molecular Imaging Research

In nuclear medicine, particularly for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), radiotracers are used to visualize biological processes in the body. helsinki.finih.gov this compound is crucial for developing precursors for these radiotracers, especially in pretargeting strategies that minimize radiation exposure to non-target tissues. researchgate.nethelsinki.fi

The process often involves labeling a small, stable tetrazine-containing molecule with a short-lived radionuclide, such as fluorine-18 (B77423) (¹⁸F) or gallium-68 (B1239309) (⁶⁸Ga). nih.govhelsinki.fi This radiolabeled tetrazine probe is then injected into the subject, where it rapidly finds and reacts with a TCO-modified antibody or peptide that has been pre-administered and allowed to accumulate at the target site, for example, a tumor. researchgate.netnih.gov

| Radiotracer System | Radionuclide | Targeting Molecule | Application | Key Finding | Citation |

| [¹⁸F]AlF-NOTA-Tz-TCO-GK-2Rs15d | Fluorine-18 (¹⁸F) | 2Rs15d sdAb (targets HER2) | PET Imaging of HER2-expressing tumors | Achieved a high radiochemical yield (17.8 ± 1.5%) and significantly reduced kidney uptake. | nih.gov |

| [⁶⁸Ga]Ga-HBED-CC-tetrazine | Gallium-68 (⁶⁸Ga) | Pre-targeted TCO-antibody | PET Imaging | Optimized radiosynthesis resulted in >98% radiochemical purity and 97% yield. | helsinki.fi |

| AmBF₃-PEG₄-mTz | Fluorine-18 (¹⁸F) | TCO-functionalized peptides | PET Imaging | Used as a prosthetic group for IEDDA-based radiolabeling of peptides. | nih.govrsc.org |

| Tz-TCO-[⁸⁹Zr-DFO] + HSA-Tt-[⁹⁹mTc-HyNic] | Zirconium-89 (⁸⁹Zr) & Technetium-99m (⁹⁹mTc) | Trastuzumab (Tz) antibody (targets HER2) | Dual-Modality PET/SPECT Imaging | Enabled image-guided pretargeting delivery of a drug carrier (HSA). | nih.gov |

Probes for Enzyme Activity Profiling and Ligand-Receptor Interaction Studies

The principles of proximity-based sensing enabled by tetrazine linkers can be extended to study enzyme activity and ligand-receptor interactions. Probes can be designed where the linker connects a ligand for a receptor to a reporter molecule. The interaction can be visualized or quantified when the probe binds its target.

The development of fluorogenic probes with dual-tetrazine arms offers a powerful platform for these studies. biorxiv.org By attaching two different recognition elements to the tetrazine arms, it is possible to create probes that only activate in the presence of a specific molecular complex, such as an enzyme bound to its substrate or a receptor bound to its ligand. This technology holds promise for the real-time, direct tracking of protein-ligand interactions within living organisms, providing a potential breakthrough in understanding drug kinetics and interactions in vivo. biorxiv.org The specificity of the IEDDA reaction ensures that the probe activation is directly tied to the molecular event of interest, minimizing background signal and allowing for sensitive detection. medchemexpress.com

Integration into Polymeric and Nanomaterial Systems for Research Tools

The heterobifunctional nature of this compound, which possesses both a methyltetrazine and an azide group, makes it a powerful tool for the advanced engineering of research materials. medchemexpress.commedkoo.combroadpharm.comconju-probe.com The methyltetrazine moiety facilitates exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reactions with strained alkenes like trans-cyclooctene (TCO). medchemexpress.comconju-probe.com Simultaneously, the azide group can participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. medchemexpress.combroadpharm.com This dual reactivity allows for sequential or orthogonal conjugation strategies, while the hydrophilic polyethylene glycol (PEG) spacer enhances water solubility and minimizes steric hindrance. medkoo.comconju-probe.comaxispharm.com These characteristics are leveraged to integrate the linker into complex polymeric and nanomaterial systems, creating sophisticated tools for various research disciplines.

Hydrogel Functionalization for 3D Cell Culture and Biomaterials Research

Hydrogels are water-swollen polymer networks that can mimic the three-dimensional (3D) extracellular matrix (ECM), providing more physiologically relevant environments for cell culture compared to traditional 2D systems. escholarship.orgacs.org this compound and similar bifunctional linkers are instrumental in the formation and functionalization of hydrogels for biomaterials research. axispharm.com The linker can be used to crosslink polymer chains, such as hyaluronic acid (HA) or gelatin, to form the hydrogel scaffold. acs.orgresearchgate.net The remaining free functional group (either tetrazine or azide) can then be used to immobilize bioactive molecules, such as adhesion peptides or growth factors, within the hydrogel network.

A key research application is in the development of injectable hydrogels for tissue engineering. researchgate.net For instance, researchers have developed injectable hydrogels using hyaluronic acid modified with tetrazine (TE-HA) and trans-cyclooctene (TC-HA). researchgate.net The rapid iEDDA click reaction between these two components allows the hydrogel to form in situ upon mixing. researchgate.net In one study, a bone morphogenetic protein-2 (BMP-2) mimetic peptide (BP) was chemically conjugated into the hydrogel scaffold. researchgate.net The sustained presentation of this peptide within the hydrogel was shown to significantly enhance the osteogenic differentiation of human mesenchymal stem cells (hMSCs). researchgate.netnih.gov The study found that chemically incorporating the BMP-mimetic peptide resulted in a four- to nine-fold higher expression of osteogenic genes compared to when the peptide was just physically mixed within the hydrogel. researchgate.net

Table 1: Research Findings on Functionalized Hydrogels for Osteogenesis

| Hydrogel Formulation | Bioactive Component | Conjugation Method | Key Research Finding | Reference |

|---|---|---|---|---|

| Click-Crosslinked Hyaluronic Acid (Cx-HA) | BMP-2 Mimetic Peptide (BP) | Physical Mixing (Cx-HA+BP) | Induced robust osteogenic gene expression. | researchgate.net |

| Click-Crosslinked Hyaluronic Acid (Cx-HA) | BMP-2 Mimetic Peptide (BP) | Chemical Incorporation (Cx-HA-BP) | Resulted in 4-9 times higher osteogenic gene expression compared to physical mixing. | researchgate.net |

| Click-Crosslinked Hyaluronic Acid (Cx-HA) | Substance P Analog (SPa) + BP | Chemical Incorporation | SPa created a gradient to guide endogenous stem cells, while chemically-bound BP promoted sustained osteogenic differentiation. | researchgate.net |

Nanoparticle Surface Modification for Research and Diagnostic Agent Development

The surface modification of nanoparticles is critical for their application in research and diagnostics, enabling targeted delivery and specific interactions. This compound serves as a versatile linker for functionalizing a wide array of nanomaterials, including liposomes and DNA-based nanostructures. axispharm.comnih.govrsc.org The linker's azide group can be reacted with an alkyne-modified nanoparticle surface, leaving the methyltetrazine group exposed for a subsequent, highly efficient iEDDA reaction with a TCO-modified molecule, such as a targeting ligand, a therapeutic agent, or an imaging probe. medchemexpress.comnih.gov

In one detailed research example, stealth PEGylated liposomes were functionalized for pretargeted positron emission tomography (PET) imaging. rsc.org The liposome (B1194612) surface was first modified by inserting a trans-cyclooctene (TCO)-modified phospholipid. rsc.org These TCO-functionalized liposomes were then reacted in vivo with a gallium-68-labeled tetrazine radiotracer ([⁶⁸Ga]Ga-THP-Tz). rsc.org This bioorthogonal click reaction allowed for the successful radiolabeling of the liposomes after they had accumulated at the target site, a strategy that enhances the target-to-background ratio in imaging. rsc.org The study confirmed that the surface modification process did not significantly alter the key physicochemical properties of the liposomes. rsc.org

Table 2: Physicochemical Properties of Liposomes Before and After TCO-Modification

| Liposome Type | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Z-Potential (mV) | Reference |

|---|---|---|---|---|

| PEGylated Liposomes (Unmodified) | 89.4 ± 0.6 | 0.03 ± 0.01 | -2.9 ± 0.2 | rsc.org |

| TCO-PEG-Liposomes (Modified) | 89.4 ± 0.6 | 0.03 ± 0.01 | -3.9 ± 0.1 | rsc.org |

Another innovative use involves the surface functionalization of DNA mechanocapsules (DMCs) for programmable drug delivery. nih.gov Researchers used a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to the DNA strands. nih.gov The surface-exposed tetrazine was then available to "click" with TCO-modified components, demonstrating a modular approach to building complex, functional nanosystems. nih.gov

Engineering of Biocompatible Scaffolds for In Vitro Studies

The engineering of biocompatible scaffolds is fundamental to tissue engineering and regenerative medicine, aiming to create structures that support cell growth, differentiation, and tissue formation. nih.govgoogle.com The principles of click chemistry, enabled by linkers like this compound, are central to the design of these scaffolds. ruixibiotech.com This chemistry allows for the construction of 3D biomaterials from various biopolymers, where the reaction conditions are mild and compatible with cellular components. conju-probe.comgoogle.com

A patent for a two-component bio-ink for 3D printing highlights this application. google.com The system involves a first solution containing a biopolymer (like hyaluronic acid or gelatin) modified with a first chemical functional group (e.g., methyltetrazine) and a second solution with another biopolymer modified with a second, complementary functional group (e.g., trans-cyclooctene). google.com When the two "inks" are co-extruded from a 3D printer, the rapid click reaction between tetrazine and TCO crosslinks the polymers, instantly forming a stable, cell-laden scaffold in a desired shape. google.com This method allows for the precise fabrication of scaffolds with controlled architecture. Experiments showed that cells within these 3D printed scaffolds were evenly distributed and remained viable for over 10 days in culture. google.com

Table 3: Example Combinations for Two-Component Bio-inks in Scaffold Engineering

| Material with First Functional Group | Material with Second Functional Group | Resulting Chemical Bond Type | Reference |

|---|---|---|---|

| methyltetrazine-PEG4-amine | trans-cyclooctene-amine | (tetrazine, cyclooctene) | google.com |

| amino-PEG4-alkyne | azide-PEG4-amine | (alkyne group, azide group) | google.com |

| amino-PEG4-alkyne | thiol-PEG-amine | (alkyne group, thiol group) | google.com |

| 2-oxiranyl-ethylamine | amine group material | (epoxy group, amine group) | google.com |

These engineered scaffolds are not merely structural supports but can be designed as active systems for in vitro studies. researchgate.net For example, the hyaluronic acid-based scaffolds developed for bone tissue regeneration were used to study the migration and differentiation of endogenous stem cells, providing valuable insights for developing new regenerative strategies. researchgate.netnih.gov

Methodological Considerations and Challenges in Utilizing Methyltetrazine Peg4 Azide in Research

Impact of PEG4 Linker Length and Composition on Bioconjugation Efficiency and Biological System Compatibility

The polyethylene (B3416737) glycol (PEG) component of Methyltetrazine-PEG4-Azide plays a critical role in its functionality. The PEG4 linker, consisting of four ethylene (B1197577) glycol units, imparts specific properties that affect both the efficiency of the bioconjugation reaction and the compatibility of the resulting conjugate within a biological system.

The length of the PEG linker is a crucial determinant of several key parameters. A primary advantage of the PEG4 spacer is its ability to increase the water solubility of the molecule, which is beneficial for reactions conducted in aqueous biological buffers. medkoo.comconju-probe.comaxispharm.com This enhanced solubility helps to prevent aggregation and ensures that the reactive moieties, the methyltetrazine and azide (B81097) groups, are accessible for conjugation. axispharm.com Furthermore, the flexibility of the PEG chain can reduce steric hindrance, facilitating the approach of the binding partners. axispharm.com

Research has shown that the length of the PEG linker can influence the performance of bioconjugates. For instance, studies on antibody-drug conjugates and other targeted probes have indicated that shorter PEG-linkers can sometimes improve the performance of the resulting product. medkoo.com The composition of the linker also contributes to biocompatibility. PEG is generally considered to be non-immunogenic and can reduce non-specific interactions with proteins and other biological components, a critical feature for in vivo applications. conju-probe.com

The hydrophilic nature of the PEG4 spacer is particularly advantageous, enhancing the solubility of the entire construct in aqueous environments. medkoo.comconju-probe.comconju-probe.com This property is essential for ensuring that the bioconjugation reaction can proceed efficiently under mild, biocompatible buffer conditions without the need for potentially harmful organic solvents. conju-probe.comconju-probe.com

Strategies for Mitigating Non-Specific Interactions in Complex Biological Matrices

A significant challenge in the use of bioorthogonal probes like this compound is the potential for non-specific binding within the complex milieu of a biological system. rsc.org Such interactions can lead to high background signals, reduced specificity, and inaccurate data. rsc.orgbiorxiv.org

Several strategies have been developed to address this issue. One common approach is the optimization of reaction conditions, including reactant concentrations, temperature, and pH. numberanalytics.com Careful titration of the probe concentration is crucial to find a balance between achieving sufficient labeling of the target molecule and minimizing off-target binding. nih.gov

The structure of the tetrazine itself can also be modified to reduce non-specific interactions. Research has demonstrated that the reactivity of tetrazine derivatives with the proteome is structure-dependent. nih.gov By systematically investigating different tetrazine derivatives, it is possible to identify structures with minimal non-specific proteome reactivity, leading to more selective labeling in living cells. nih.gov For example, introducing moderate steric hindrance on the tetrazine ring has been shown to be important for achieving specific and efficient bioorthogonal reactions. nih.gov

In some applications, blocking agents can be employed to reduce non-specific binding. For instance, in the context of immunoassays, blocking agents like β-casein have been used to minimize non-specific adsorption to surfaces. researchgate.net Additionally, the inherent properties of the PEG linker contribute to reducing non-specific interactions due to its hydrophilicity and ability to repel proteins.

For applications involving live cells, it is also important to consider the stability of the bioorthogonal groups in the physiological environment. nih.gov The harsh conditions within cellular compartments like phagosomes, which can be acidic and contain reactive oxygen species, can lead to the degradation of certain bioorthogonal reagents. acs.org Therefore, assessing the stability of this compound under the specific experimental conditions is a critical step in mitigating non-specific signals arising from probe degradation.

Quantitative Analysis of this compound Conjugation Reactions

Accurate quantification of the conjugation reaction between this compound and its target is essential for understanding reaction efficiency and for the reliable interpretation of experimental data. Several analytical techniques can be employed for this purpose.

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful tools for quantifying bioconjugation reactions. escholarship.orgthieme-connect.de HPLC can be used to separate the conjugated product from the unreacted starting materials, allowing for the determination of reaction conversion and yield. escholarship.org Mass spectrometry, particularly techniques like matrix-assisted laser desorption/ionization (MALDI), can provide precise mass information to confirm the identity of the conjugate and to determine the degree of labeling. researchgate.net

For fluorescently labeled conjugates, fluorescence-based methods are highly effective. Flow cytometry can be used to quantify the labeling of cells or beads that have been modified with a bioorthogonal partner and subsequently reacted with a fluorescently tagged this compound. acs.org The median fluorescence intensity can provide a quantitative measure of the amount of probe that has been conjugated. acs.org

Gel electrophoresis is another common method for analyzing protein conjugations. escholarship.org By running the reaction mixture on a gel and visualizing the protein bands (e.g., through Coomassie staining or in-gel fluorescence), one can observe the shift in molecular weight upon conjugation and estimate the extent of the reaction.

In recent years, fluorescence resonance energy transfer (FRET)-based assays have also been developed to measure reaction rates in real-time. nih.gov These assays can provide valuable kinetic data on the conjugation reaction. Furthermore, quantitative labeling, which is the ratio of labeled target molecules to the total number of target molecules, is a critical parameter that directly impacts the quality of imaging studies. nih.gov

Table 1: Analytical Techniques for Quantitative Analysis of Bioconjugation Reactions

| Analytical Technique | Principle | Application in this compound Conjugation |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Quantify reaction conversion and yield by separating the conjugate from reactants. escholarship.org |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Confirm conjugate identity and determine the degree of labeling. researchgate.net |

| Flow Cytometry | Measures and analyzes the physical and chemical characteristics of particles in a fluid as they pass through a laser. | Quantify labeling on cells or beads by measuring fluorescence intensity. acs.org |

| Gel Electrophoresis | Separates macromolecules like proteins or nucleic acids based on their size and charge. | Visualize molecular weight shift upon conjugation to estimate reaction extent. escholarship.org |

| Fluorescence Resonance Energy Transfer (FRET) | Measures the energy transfer between two light-sensitive molecules. | Determine reaction rates in real-time. nih.gov |

Emerging Methodologies for Enhancing Reaction Rates and Yields in Bioorthogonal Contexts

The field of bioorthogonal chemistry is continually evolving, with ongoing efforts to develop new methods that improve reaction kinetics and yields. numberanalytics.comnih.gov For tetrazine ligations, which are already known for their rapid kinetics, several strategies have emerged to further enhance their performance. acs.orgtcichemicals.com

One key strategy involves the modification of the dienophile, the reaction partner of the tetrazine. The use of strained alkenes and alkynes, such as trans-cyclooctene (B1233481) (TCO), significantly accelerates the inverse electron-demand Diels-Alder (IEDDA) reaction. escholarship.orgtcichemicals.com The release of ring strain provides a strong thermodynamic driving force for the reaction, leading to exceptionally fast kinetics. researchgate.net

The electronic properties of the tetrazine itself can also be tuned to enhance reactivity. Electron-withdrawing substituents on the tetrazine ring can lower its lowest unoccupied molecular orbital (LUMO) energy, making it more reactive towards the dienophile. researchgate.net However, a balance must be struck, as highly reactive tetrazines can sometimes exhibit lower stability in biological media. nih.gov

Another area of development is the design of new catalytic systems. While tetrazine ligations are typically catalyst-free, the broader field of bioorthogonal chemistry has seen the development of new metal catalysts and ligands that can accelerate other types of bioorthogonal reactions. thieme-connect.denih.gov

Furthermore, strategies that template the reactants in close proximity to one another can also improve reaction rates and selectivity. acs.org This can be particularly useful when dealing with low concentrations of reactants, as is often the case in biological systems. nih.govacs.org

Finally, the development of fluorogenic probes, which exhibit a "turn-on" fluorescence upon reaction, offers a powerful tool for monitoring reaction progress and can aid in the optimization of reaction conditions for improved yields. nih.gov

Future Perspectives and Emerging Trends in Methyltetrazine Peg4 Azide Research

Development of Novel Methyltetrazine-PEG4-Azide Derivatives with Enhanced Reactivity or Specificity

The performance of this compound in bioorthogonal reactions is critically dependent on the chemical structure of the tetrazine core. Researchers are actively exploring modifications to this core to create derivatives with superior reaction kinetics, stability, and specificity. rsc.org The reactivity of tetrazines is inversely correlated with their stability, creating a need for a careful balance when designing new derivatives. researchgate.net

Key strategies for developing enhanced derivatives include:

Substitution Tuning: The reaction rate of the iEDDA ligation is highly influenced by the substituents on the tetrazine ring. mdpi.com For instance, monosubstituted 3-phenyl-1,2,4,5-tetrazines generally exhibit a 70-fold increase in reactivity compared to their methyl- or phenyl-substituted counterparts due to reduced steric effects. mdpi.com Conversely, while highly reactive, some mono-aryl-substituted tetrazines can decompose under biological conditions. researchgate.net More stable analogues, such as 6-methyltetrazine derivatives, are often preferred for in vivo applications due to their increased stability over highly reactive versions like 6-hydro-tetrazine derivatives. nih.gov

Distortion Effects: Recent studies have shown that inducing distortion between the aromatic and tetrazine rings can accelerate reaction rates. mdpi.com This approach offers a pathway to developing highly reactive tools that defy the traditional reactivity-versus-stability trade-off. acs.org

Linker Modification: The PEG4 linker in this compound enhances water solubility. broadpharm.comconju-probe.com Researchers are synthesizing derivatives with varying PEG linker lengths (e.g., PEG2, PEG6, PEG8, PEG12) to optimize solubility and spacing for specific applications. broadpharm.com Additionally, novel linkers are being designed, such as the one in Methyltetrazine-amido-N-bis(PEG4-acid), which includes two terminal carboxylic acid groups for further functionalization. medchemexpress.com

Reversed-Role Catalysis: A novel strategy to boost reactivity involves reversing the roles of the reaction partners. axispharm.com Instead of the standard tetrazine-activator approach, systems are being developed where a trans-cyclooctene (B1233481) (TCO) derivative acts as the activator, and the tetrazine moiety is embedded within the linker, which can increase click reactivity by three orders of magnitude. axispharm.com

| Derivative Type | Key Feature | Impact on Performance | Primary Application Context | Reference |

|---|---|---|---|---|

| Monosubstituted Aryl-H-Tetrazines | High reactivity due to electron-withdrawing effects and reduced steric hindrance. | Faster reaction kinetics. | Time-critical processes, reactions at low concentrations. | mdpi.comacs.org |

| 6-Methyltetrazine Analogues | Enhanced stability in biological media compared to H-tetrazines. | Greater reliability for in vivo studies. | In vivo bioorthogonal conjugations. | nih.gov |

| Distortion-Promoted Tetrazines | Increased ring strain in the tetrazine scaffold. | Accelerated reaction rates without compromising stability. | Advanced bioorthogonal labeling. | mdpi.comacs.org |

| Derivatives with Varied PEG Linkers | PEG chains of different lengths (e.g., PEG2, PEG6, PEG12). | Tunable hydrophilicity and steric accessibility. | Customized bioconjugation scenarios. | broadpharm.com |

| TCO-Activated Systems | Tetrazine is embedded in the linker, activated by a TCO derivative. | Significantly enhanced click reactivity (up to 1000-fold). | Drug-release systems requiring lower doses. | axispharm.com |

Integration with Advanced Imaging Modalities for Multimodal Research Applications

This compound and its derivatives are integral to pretargeting strategies in molecular imaging, which separate the targeting and imaging steps to improve target-to-background ratios. mdpi.com The versatility of the azide (B81097) and tetrazine groups allows for conjugation with a wide array of imaging probes, enabling multimodal and advanced imaging applications. rsc.orgfrontiersin.org

Emerging trends in this area include:

Nuclear Imaging (PET/SPECT): The fast kinetics of the tetrazine ligation are ideal for pretargeted nuclear imaging, where short-lived radionuclides are used. mdpi.com Researchers have successfully developed methods for labeling tetrazine conjugates with radioisotopes like ¹⁸F and ⁹⁹ᵐTc for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.govnih.govacs.org This allows for sensitive and quantitative visualization of biological targets in vivo. mdpi.com

Dual-Modality Imaging: A cutting-edge approach involves creating systems for simultaneous PET and SPECT imaging. nih.gov In one study, two components of a drug delivery system were separately labeled with ⁸⁹Zr (for PET) and ⁹⁹ᵐTc (for SPECT), allowing each to be tracked independently after in vivo conjugation via tetrazine-TCO ligation. nih.gov

Fluorescence Imaging: Fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, enable no-wash, live-cell imaging. nih.gov The azide group on this compound can be conjugated to a fluorophore, while the tetrazine reacts with a TCO-tagged biomolecule, providing a powerful tool for dynamic biological studies.

Multimodal Probes: The development of probes that combine different imaging modalities is a growing area of interest. For example, a single agent could be designed for both SPECT imaging and photodynamic therapy, leveraging the flexible conjugation chemistry afforded by tetrazine linkers. acs.org

| Imaging Modality | Application Principle | Key Advantage | Reference |

|---|---|---|---|

| PET (Positron Emission Tomography) | Pretargeting with a TCO-labeled antibody, followed by injection of an ¹⁸F-labeled tetrazine probe. | High sensitivity, improved target-to-background ratios, and reduced radiation dose to non-target tissues. | nih.govacs.org |

| SPECT (Single Photon Emission Computed Tomography) | Use of ⁹⁹ᵐTc-labeled tetrazine conjugates for imaging. | Allows tracking of radiolabeled components in drug delivery systems. | nih.gov |

| Dual PET/SPECT Imaging | Simultaneous tracking of two different components labeled with distinct PET and SPECT radioisotopes. | Provides independent image guidance to track delivery and distribution of each component. | nih.gov |

| Live-Cell Fluorescence Imaging | Fluorogenic tetrazine probes that "turn on" upon reaction with a TCO-tagged target. | Enables real-time visualization of molecular events in living cells without background from unbound probes. | frontiersin.orgnih.gov |

Applications in Multiplexed Biological Systems Analysis and High-Throughput Screening

The efficiency and orthogonality of the reactions involving this compound make it highly suitable for complex biological analyses. Its application in multiplexed assays and high-throughput screening (HTS) is a rapidly growing field.

Multiplexed Arrays: The linker can be used to attach specific biomolecules, such as glycans, to bead-based arrays for multiplexed analysis. researchgate.net In one example, a library of blood group antigens was created by conjugating tetrazine-tagged glycans to TCO-functionalized Luminex beads. This array was then used to rapidly profile repertoires of anti-glycan antibodies from human serum samples in a high-throughput manner. researchgate.net

High-Throughput Protein Engineering: The bioorthogonal nature of the chemistry is being integrated into HTS platforms for enzyme engineering. A recent dissertation cites the use of Methyltetrazine-PEG4-DBCO in the high-throughput engineering of human Arginase-1, demonstrating its utility in complex biological engineering workflows. broadpharm.com

Improving Immunoassays: The covalent and site-specific immobilization of antibodies via tetrazine-TCO ligation can significantly improve the sensitivity of assays like ELISA. researchgate.netmdpi.com By functionalizing microtiter plates with tetrazine and using TCO-modified capture antibodies, researchers achieved a 10- to 12-fold increase in detection sensitivity compared to standard methods. researchgate.net This approach has the potential to be scaled for HTS applications.

Role in Next-Generation Chemical Biology Tools and Methodologies

This compound is a foundational component for building the next generation of chemical biology tools that allow for precise manipulation of biological systems. pcbiochemres.comrsc.org

PROTACs and Drug Delivery: The linker is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to degrade specific target proteins. medchemexpress.com The tetrazine and azide ends can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com

"Click-to-Release" Systems: This strategy uses the iEDDA reaction to trigger the release of a payload, such as a drug or a fluorophore. axispharm.comtcichemicals.com The carbamate-type TCO derivatives react with tetrazines to release an amine-containing molecule, offering a powerful mechanism for targeted drug delivery and controlled release. tcichemicals.com

Universal Proteome Sample Preparation: A reversible click chemistry tag based on a methyltetrazine derivative has been developed for universal sample preparation in proteomics. impactproteomics.com This tag, ProMTag, can be attached to proteins, enabling their separation and analysis, and then cleaved under specific conditions. This methodology improves the number of protein identifications and reproducibility in both top-down and bottom-up proteomics. impactproteomics.com

Advanced Bioconjugation: The ability to combine iEDDA with SPAAC or CuAAC in a single molecule expands the toolbox for creating complex bioconjugates. medchemexpress.comconju-probe.com This allows for the stepwise and controlled assembly of multiple components, facilitating the construction of sophisticated biomaterials and therapeutic agents.

| Tool/Methodology | Description | Significance | Reference |

|---|---|---|---|

| PROTAC Synthesis | Using tetrazine-PEG-azide linkers to connect target-binding and E3 ligase-binding ligands. | Enables targeted protein degradation as a therapeutic strategy. | medchemexpress.com |

| Click-to-Release Payloads | The iEDDA reaction triggers the cleavage of a linker, releasing a drug or probe. | Provides spatiotemporal control over the activation of therapeutic or diagnostic agents. | axispharm.comtcichemicals.com |

| Reversible Proteome Tagging | A methyltetrazine-based tag (ProMTag) reversibly binds to proteins for improved sample preparation. | Enhances the depth and reproducibility of proteomic analysis. | impactproteomics.com |

| Multifunctional Bioconjugates | Leveraging both tetrazine and azide chemistry for the orthogonal assembly of complex molecules. | Facilitates the creation of advanced theranostics and functional biomaterials. | medchemexpress.compcbiochemres.com |

Q & A

Q. What structural features of Methyltetrazine-PEG4-Azide enable orthogonal bioconjugation strategies?

this compound comprises three functional components:

- Methyltetrazine : Reacts via inverse electron-demand Diels-Alder (iEDDA) with trans-cyclooctene (TCO) derivatives under physiological, catalyst-free conditions .

- Azide : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, requiring Cu(I) catalysts like CuSO₄ and sodium ascorbate .

- PEG4 spacer : Enhances solubility, reduces steric hindrance, and improves biocompatibility for biomolecule conjugation .

Q. How is this compound synthesized and purified for research applications?

The compound is synthesized by coupling methyltetrazine to a PEG4 linker terminated with an azide group. Reactions are typically conducted in anhydrous organic solvents (e.g., DMF, DMSO) under inert gas to prevent hydrolysis. Purification involves chromatography (e.g., silica gel or HPLC) to achieve >95% purity, with final characterization via mass spectrometry and NMR .

Q. What storage conditions are critical for maintaining the reactivity of this compound?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles and moisture exposure, as the azide and tetrazine groups are sensitive to hydrolysis and photodegradation .

Q. Which analytical methods confirm successful conjugation of this compound to target molecules?

- HPLC/LC-MS : Monitors reaction progress and verifies product mass.

- Fluorescence spectroscopy : Validates functionalization if fluorophores are introduced via iEDDA or CuAAC.

- Gel electrophoresis : Assesses conjugation efficiency for proteins or nucleic acids .

Advanced Research Questions

Q. How can reaction efficiency be optimized for iEDDA-based bioconjugation using this compound?

- Stoichiometry : Use a 2:1 molar excess of this compound over TCO-modified targets to account for steric effects.

- pH and temperature : Perform reactions at pH 6.5–7.5 and 25–37°C to balance reaction kinetics and biomolecule stability.

- PEG spacer length : Compare PEG4 with shorter/longer PEG variants to optimize solubility and minimize steric hindrance .

Q. What strategies mitigate steric hindrance when conjugating this compound to large biomolecules (e.g., antibodies)?

- Site-specific labeling : Use genetic engineering (e.g., unnatural amino acids) to position reactive handles (TCO or alkyne) in flexible regions.

- PEG optimization : Replace PEG4 with longer PEG chains (e.g., PEG8) to increase distance between the tetrazine/azide and the biomolecule surface .

Q. How does the PEG4 spacer influence the pharmacokinetics of this compound-conjugated therapeutics?

- Prolonged circulation : PEG4 reduces renal clearance and immunogenicity, extending half-life in vivo.

- Tumor targeting : Enhanced permeability and retention (EPR) effects improve accumulation in leaky vasculature .

Q. What experimental approaches resolve contradictions in conjugation efficiency data across studies?

Q. How can this compound be integrated into multi-step probe synthesis for dynamic cellular studies?

Example workflow for DNA tension probes:

Q. What stability studies are essential for ensuring reproducible results with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.